molecular formula C21H22N4O5S3 B2909314 Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-21-2

Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No.: B2909314
CAS No.: 361174-21-2
M. Wt: 506.61
InChI Key: RVWHNBLVLGLIJK-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound featuring a combination of thiazole, thiophene, and piperazine moieties

Mechanism of Action

Target of Action

The compound “Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate” is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Thiazole derivatives are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, such as electrophilic substitution and nucleophilic substitution , which could potentially interact with its targets and induce changes.

Biochemical Pathways

Thiazole derivatives have been known to activate or inhibit various biochemical pathways, depending on their specific structure and the biological system they interact with .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Formation of the Carbamoyl Group: This step involves the reaction of the thiazole derivative with an isocyanate to form the carbamoyl group.

    Sulfonylation: The phenyl ring is sulfonylated using sulfonyl chlorides in the presence of a base.

    Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and thiazole rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbamoyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for electrophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazole and thiophene rings, which are known pharmacophores, makes it a candidate for drug development.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene and thiazole rings.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((4-(thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate: Lacks the thiophene ring, which may reduce its biological activity.

    Ethyl 4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine: Lacks the carboxylate group, which may affect its solubility and reactivity.

Uniqueness

The presence of both the thiophene and thiazole rings in Ethyl 4-((4-((4-(thiophen-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate makes it unique compared to similar compounds. These rings are known for their biological activity and ability to interact with various molecular targets, potentially enhancing the compound’s therapeutic potential.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and mechanism of action

Properties

IUPAC Name

ethyl 4-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S3/c1-2-30-21(27)24-9-11-25(12-10-24)33(28,29)16-7-5-15(6-8-16)19(26)23-20-22-17(14-32-20)18-4-3-13-31-18/h3-8,13-14H,2,9-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWHNBLVLGLIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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